Mass Spectrometric Differentiation: Deuterium Label Enables Separate Detection from Unlabeled Chitobiose
N,N'-Diacetylchitobiose-d6 incorporates six deuterium atoms, replacing hydrogen atoms in the acetyl groups [1]. This substitution increases its monoisotopic mass by 6.02 Da relative to the unlabeled compound (424.40 g/mol vs. 430.44 g/mol) [2]. In mass spectrometry, this mass shift ensures the deuterated internal standard's signal appears at m/z values that do not overlap with the natural isotopologue distribution of the target analyte, enabling independent and interference-free quantification [3].
| Evidence Dimension | Molecular Mass and Mass Spectrometric Differentiation |
|---|---|
| Target Compound Data | Molecular Weight: 430.44 g/mol; Mass shift from unlabeled: +6 Da |
| Comparator Or Baseline | Unlabeled N,N'-Diacetylchitobiose (MW: 424.40 g/mol) |
| Quantified Difference | ΔMW = 6.04 g/mol (approx. 1.4% increase); Δm/z = +6 for the d6-labeled species |
| Conditions | Calculated based on molecular formulas: C16H28N2O11 (unlabeled) vs. C16H22D6N2O11 (deuterated) |
Why This Matters
This mass shift is essential for using the compound as an internal standard in LC-MS/MS workflows, enabling accurate correction for matrix effects and ion suppression, which is not possible with the unlabeled analog.
- [1] InvivoChem. (n.d.). N,N'-Diacetylchitobiose-d6 Product Page. InvivoChem. View Source
- [2] PubChem. (2026). N,N'-Diacetylchitobiose. PubChem CID 439544. National Center for Biotechnology Information. View Source
- [3] Megazyme. (n.d.). Diacetylchitobiose Product Page. Megazyme. View Source
